

Hexanoic Acid: A Comprehensive Technical Guide to Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexanoic acid*

Cat. No.: *B3427311*

[Get Quote](#)

This guide provides an in-depth exploration of **hexanoic acid**, a molecule of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple catalog of names, we will delve into the etymology of its various synonyms, connect its physicochemical properties to its diverse applications, and provide validated, field-tested protocols for its analysis. The narrative is structured to deliver not just information, but a causal understanding of why certain choices are made in the laboratory and in industrial applications.

The Identity of a Six-Carbon Workhorse: Nomenclature and Synonyms

Hexanoic acid's multiple names are a reflection of its rich history and varied contexts, from agricultural origins to systematic chemical classification. Understanding this nomenclature is the first step to appreciating its multifaceted role in science.

The systematic IUPAC name, **Hexanoic Acid**, precisely describes its structure: a six-carbon ("hexan-") backbone with a carboxylic acid functional group ("-oic acid").^[1] This is the universal standard in chemical communication.

However, it is more famously known by its trivial name, Caproic Acid. This name originates from the Latin word 'capra,' meaning "goat".^{[2][3]} This etymology is no coincidence; **hexanoic acid**, along with its fellow medium-chain fatty acids caprylic (C8) and capric (C10) acids, is a key component of the fat in goat's milk, accounting for about 15% of the total.^{[4][5]} Its

distinctive, pungent odor—often described as cheesy, waxy, or goat-like—is a direct sensory link to this natural source.[1][6]

Over the years, a variety of other synonyms have been used in literature and commerce, which are essential to recognize for comprehensive database searching and material sourcing.

Table 1: Key Identifiers and Synonyms for **Hexanoic Acid**

Identifier	Value	Source(s)
IUPAC Name	Hexanoic Acid	[1]
Common Name	Caproic Acid	[1][7]
CAS Number	142-62-1	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[1][8]
Other Synonyms	n-Hexanoic acid, Butylacetic acid, 1-Pantanecarboxylic acid, Pentylic acid, Hexanoic acid, n-Hexylic acid	[1][7][9]
SMILES	CCCCCC(=O)O	[1]

| InChI Key | FUZZWVXGSFPDMH-UHFFFAOYSA-N |[1] |

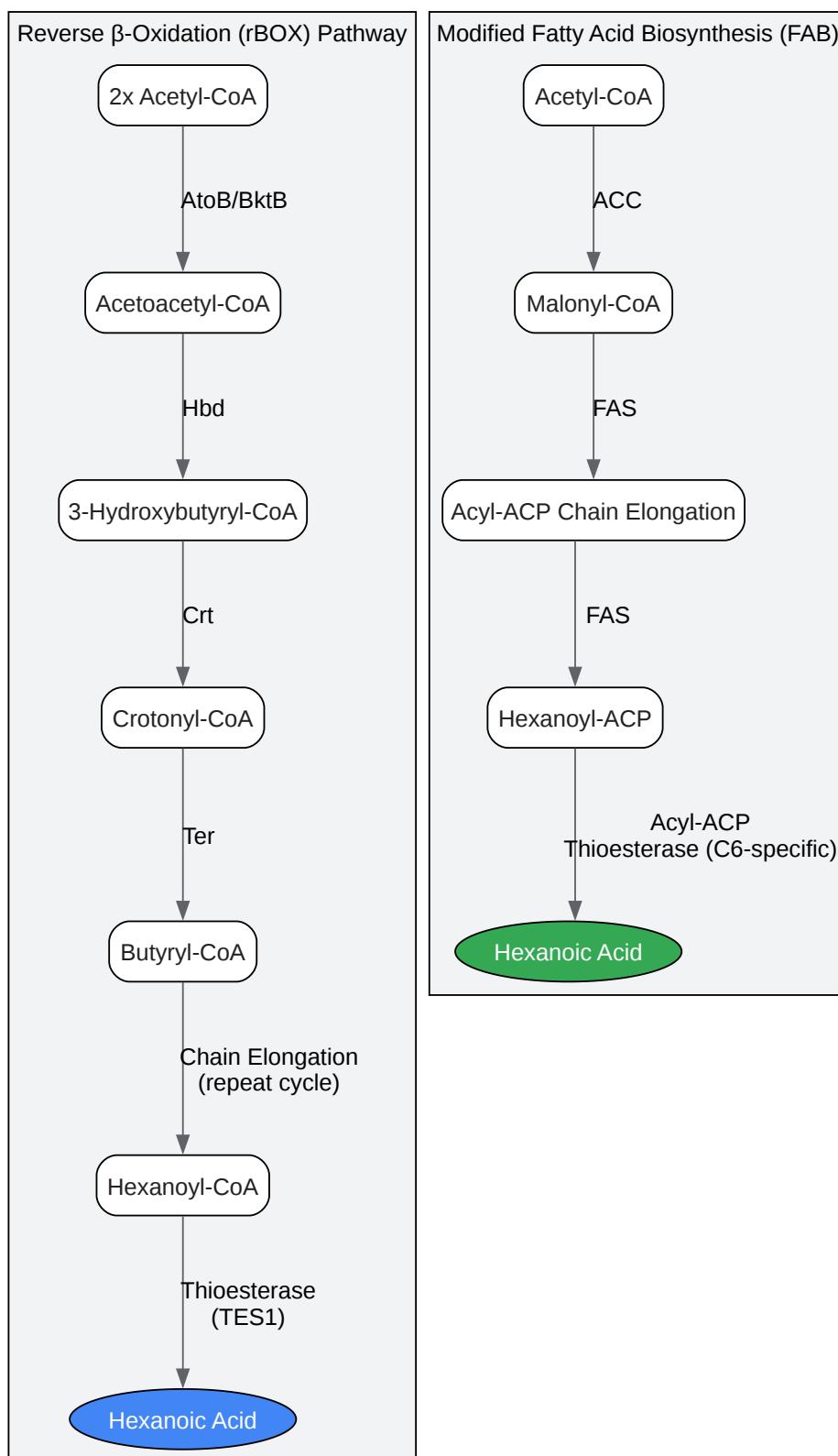
Physicochemical Properties and Their Practical Implications

The behavior of **hexanoic acid** in both biological and industrial systems is a direct consequence of its molecular structure—a six-carbon nonpolar tail and a polar carboxylic acid head. This duality governs its utility. For instance, its limited solubility in water but high solubility in organic solvents is a critical factor in designing extraction protocols from aqueous biological matrices.[7][10]

The relatively low boiling point compared to longer-chain fatty acids makes it suitable for analysis by gas chromatography, while its pKa dictates that it will be in its ionized, more water-soluble hexanoate form at physiological pH.[1][10]

Table 2: Physicochemical Properties of **Hexanoic Acid**

Property	Value	Implication for Researchers	Source(s)
Molecular Weight	116.16 g/mol	Foundational for all stoichiometric calculations.	[1]
Appearance	Colorless to pale yellow oily liquid	Easy to handle and dispense in a laboratory setting.	[1][6]
Density	0.927 - 0.929 g/cm ³ (at 20-25 °C)	Less dense than water, will form the upper layer in biphasic extractions.	[1][7]
Melting Point	-4 to -3.4 °C	Liquid at standard room temperature.	[1]
Boiling Point	202 - 205.8 °C	Volatile enough for GC analysis, but requires heating.	[1]
Solubility in Water	~1.1 g/100 mL (at 20 °C)	Sparingly soluble; solubility increases at higher pH as the carboxylate salt is formed.	[1][7][10]
Solubility in Organic Solvents	Highly soluble in ethanol, ether	Excellent solubility allows for effective extraction from aqueous solutions.	[1]
pKa	4.85 - 4.88 (at 25 °C)	Dictates ionization state; crucial for pH-dependent extractions and behavior in biological buffers.	[1]


| logP (Octanol-Water) | 1.88 - 1.92 | Indicates moderate lipophilicity, relevant for predicting membrane permeability and bioaccumulation. |[\[1\]](#) |

Biological Significance and Metabolic Pathways

Hexanoic acid is not merely an industrial chemical; it is a natural metabolite found across the biological kingdom, from bacteria to plants and animals.[\[6\]](#) As a medium-chain fatty acid (MCFA), it plays a role in energy metabolism.[\[8\]](#) In drug development, understanding its biosynthesis is critical for metabolic engineering efforts aimed at sustainable production.

Microbial production of **hexanoic acid** is being explored as a green alternative to chemical synthesis, primarily through two engineered pathways.[\[4\]](#)

- The Heterologous Reverse β -Oxidation (rBOX) Pathway: This pathway essentially reverses the fatty acid degradation process. It starts with two molecules of acetyl-CoA and sequentially adds two-carbon units through a four-step enzymatic cycle (thiolase, reductase, dehydratase, reductase) to build the six-carbon hexanoyl-CoA chain, which is then hydrolyzed to **hexanoic acid**.[\[4\]](#)[\[11\]](#)
- Modified Fatty Acid Biosynthesis (FAB) Pathway: This approach modifies the native fatty acid synthesis machinery. The key intervention is the introduction of a specialized thioesterase enzyme that preferentially cleaves the growing fatty acid chain from the acyl carrier protein (ACP) when it reaches a length of six carbons, releasing free **hexanoic acid**.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Engineered metabolic pathways for microbial production of **hexanoic acid**.

Industrial Synthesis and Key Applications

Hexanoic acid's versatile structure makes it a valuable intermediate in numerous industries.

While microbial fermentation is a growing field, traditional chemical synthesis, often via the oxidation of hexane or hexanol, remains a common production method.[\[8\]](#)

Key Application Areas:


- Pharmaceuticals: **Hexanoic acid** is a critical building block for synthesizing more complex molecules.[\[12\]](#) Its most notable use is in producing caproate esters of various drugs. Esterification of a parent drug with **hexanoic acid** can modify its pharmacokinetic properties, often creating a long-acting depot formulation. Prominent examples include progestin medications like hydroxyprogesterone caproate and gestonorone caproate, used in hormone therapy.[\[6\]](#)
- Flavors and Fragrances: This is a primary application driven by its potent aroma profile.[\[13\]](#) While its neat odor is pungent and often unpleasant, in trace amounts and especially after conversion to its esters (e.g., ethyl hexanoate, allyl hexanoate), it contributes characteristic fruity, cheesy, and creamy notes to a vast array of food products, including cheese, butter, milk, strawberry, and bread flavors.[\[5\]\[14\]](#) In perfumery, it can impart animalic or fatty notes that add depth and complexity to a fragrance.[\[15\]](#)
- Industrial Chemicals: It is used to manufacture hexyl derivatives like hexylphenols. Furthermore, it serves as a precursor for plasticizers, lubricants, greases, and as a component in varnish driers and rubber processing.[\[13\]\[16\]](#)

Analytical Methodologies: A Guide to Quantification

For any researcher working with **hexanoic acid**, accurate quantification is paramount. The method of choice is typically dictated by the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) is particularly well-suited for analyzing volatile compounds like short-chain fatty acids.[\[17\]](#)

Workflow for GC-MS Quantification of Hexanoic Acid in a Biological Matrix

This protocol outlines a self-validating system for the reliable quantification of **hexanoic acid**. The causality is clear: acidification ensures the analyte is in its volatile free-acid form, solvent extraction isolates it from non-volatile matrix components, and an internal standard corrects for variations in extraction efficiency and injection volume, ensuring trustworthiness.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantifying **hexanoic acid** via GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

- Sample Preparation & Extraction:
 - To 100 µL of the sample (e.g., plasma, fecal homogenate), add a known concentration of an internal standard, such as deuterated **hexanoic acid (Hexanoic Acid-d3)**.[\[18\]](#)[\[19\]](#) This is the most critical step for ensuring quantitative accuracy.
 - Acidify the sample by adding 50 µL of a strong acid (e.g., 6M HCl) to bring the pH below 3. [\[19\]](#)[\[20\]](#) This protonates the hexanoate to the more volatile **hexanoic acid** form.
 - Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[\[18\]](#)
 - Vortex vigorously for 2 minutes to facilitate the transfer of **hexanoic acid** into the organic phase.
 - Centrifuge at >10,000 x g for 10 minutes to achieve complete phase separation.
 - Carefully transfer the upper organic layer to a GC vial for analysis.
- Instrumentation and Conditions (Example):
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Column: A polar column suitable for free fatty acids, such as a DB-FFAP or similar.
 - Oven Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp 1: Increase to 150 °C at 10 °C/min.
 - Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.[\[18\]](#)
 - Injector: 250 °C, splitless mode for high sensitivity.[\[19\]](#)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[18\]](#)
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
- Acquisition: Use Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for **hexanoic acid** (e.g., m/z 60, 73, 116) and its deuterated internal standard.[18]
- Validation and Quality Control:
 - Calibration Curve: Prepare a standard curve by spiking known amounts of **hexanoic acid** into a blank matrix and processing them alongside the unknown samples.
 - Recovery: The recovery rate should be assessed by spiking standards into a matrix sample pre- and post-extraction. A good method will have a recovery of 85-115%.[19][21]
 - Precision: Analyze replicates to ensure the relative standard deviation (RSD) is within acceptable limits (typically <15%).[18]

Safety and Handling

Hexanoic acid must be handled with appropriate care. It can cause severe skin burns and eye damage.[22][23] The strong, unpleasant odor necessitates that all work be conducted in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

Conclusion

Hexanoic acid, or caproic acid, is a foundational molecule whose significance is belied by its simple structure. Its journey from being a smelly component of goat's milk to a key intermediate in pharmaceuticals, a nuanced ingredient in flavors, and a target for metabolic engineering highlights its versatility. For the modern scientist, a comprehensive understanding of its nomenclature, the causal links between its properties and applications, and robust analytical methods for its study are indispensable tools for innovation.

References

- Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. (2020). bio-protocol, 10(13), e3677. [\[Link\]](#)

- Cheon, Y., et al. (2014). A biosynthetic pathway for **hexanoic acid** production in *Kluyveromyces marxianus*. *Journal of Biotechnology*, 184, 53-56. [Link]
- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Cheon, Y., et al. (2014). A biosynthetic pathway for **hexanoic acid** production in *Kluyveromyces marxianus*. PubMed. [Link]
- Zhang, X., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces.
- Pharmaffiliates. (n.d.). **Hexanoic Acid**: A Vital Intermediate in Pharmaceutical Synthesis.
- Ataman Kimya. (n.d.). **HEXANOIC ACID**.
- National Center for Biotechnology Information. (n.d.). **Hexanoic Acid**.
- Explanation about chemicals. (2024). **Hexanoic Acid**: Unveiling the Chemistry Behind the Molecule.
- The Good Scents Company. (n.d.). **hexanoic acid**. thegoodsentscompany.com. [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: **Hexanoic acid**. chemos.de. [Link]
- Merriam-Webster. (n.d.). Caproic acid. Merriam-Webster.com Dictionary. [Link]
- The Fragrance Conservatory. (n.d.). **Hexanoic acid**. The Ingredient Directory. [Link]
- Weitz, E., et al. (2015). Bifurcated pathway to synthesize **hexanoic acid** in *M. elsdenii*.
- Ataman Kimya. (n.d.). **CAPROIC ACID**.
- Ataman Kimya. (n.d.). **CAPROIC ACID**.
- Wiktionary. (n.d.). caproic acid. Wiktionary, the free dictionary. [Link]
- Valliere, M. A., et al. (2021). Schematic of engineered metabolic pathways for **hexanoic acid** and olivetolic acid biosynthesis in *S. cerevisiae*.
- Vinolo, M. A. R., et al. (2016). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PubMed Central. [Link]
- Wright, J. (2017). Flavor Bites: **Hexanoic Acid**. Perfumer & Flavorist. [Link]
- Aguilera-Lizarraga, J., et al. (2021). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
- Drop of Odor. (2025). Scents & Science (Ch. 13): A Guide to Carboxylic Acids in Perfumery. dropofodor.com. [Link]
- Wikipedia. (n.d.). Caproic acid. Wikipedia. [Link]
- Ataman Kimya. (n.d.). **HEXANOIC ACID**.
- Consolidated Chemical. (n.d.). Caproic Acid (**Hexanoic Acid**) | Deironized | Premium Food Grade.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **Hexanoic Acid** for Pharmaceutical Synthesis: Quality & Sourcing. inno-pharmchem.com. [Link]
- Ataman Kimya. (n.d.). **HEXANOIC ACID**.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of **Hexanoic Acid** (CAS 142-62-1). inno-pharmchem.com. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. caproic acid - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Caproic acid - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 9. Hexanoic acid | The Fragrance Conservatory [fragranceconservatory.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. dropofodor.com [dropofodor.com]
- 16. nbinno.com [nbinno.com]
- 17. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. chemos.de [chemos.de]
- 23. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Hexanoic Acid: A Comprehensive Technical Guide to Nomenclature, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427311#synonyms-and-alternative-names-for-hexanoic-acid-such-as-caproic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com